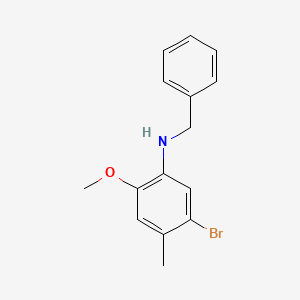

N-benzyl-5-bromo-2-methoxy-4-methylaniline

Descripción

N-Benzyl-5-bromo-2-methoxy-4-methylaniline is a substituted aniline derivative characterized by a benzyl group attached to the nitrogen atom and a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₁₆BrNO, with a molecular weight of 330.20 g/mol (calculated).

Propiedades

Fórmula molecular |

C15H16BrNO |

|---|---|

Peso molecular |

306.20 g/mol |

Nombre IUPAC |

N-benzyl-5-bromo-2-methoxy-4-methylaniline |

InChI |

InChI=1S/C15H16BrNO/c1-11-8-15(18-2)14(9-13(11)16)17-10-12-6-4-3-5-7-12/h3-9,17H,10H2,1-2H3 |

Clave InChI |

LNZYETVILHBNRT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1Br)NCC2=CC=CC=C2)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-2-methoxy-4-methylaniline typically involves multiple steps. One common method includes:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amine.

Bromination: Introduction of a bromine atom to the benzene ring.

Methoxylation: Introduction of a methoxy group.

Benzylation: Introduction of a benzyl group.

Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of N-benzyl-5-bromo-2-methoxy-4-methylaniline may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-5-bromo-2-methoxy-4-methylaniline can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a carbonyl group.

Reduction: Reduction of the bromine atom to a hydrogen atom.

Substitution: Replacement of the bromine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl compound, while substitution of the bromine atom can yield various substituted anilines.

Aplicaciones Científicas De Investigación

N-benzyl-5-bromo-2-methoxy-4-methylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-benzyl-5-bromo-2-methoxy-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, or nitrogen modifications. Below is a detailed comparison based on substituent effects, synthesis, and applications:

Positional Isomers

5-Bromo-4-methoxy-2-methylaniline (CAS 19056-41-8, Similarity: 0.87 ) Structure: Bromine (5-position), methoxy (4-position), methyl (2-position). Key Differences: Methoxy and methyl positions are swapped compared to the target compound. Impact: Reduced steric hindrance near the amino group due to the methyl at position 2 (vs. 4 in the target), altering reactivity in electrophilic substitutions.

2-Bromo-4-methoxy-5-methylaniline (CAS 328400-86-8, Similarity: 0.75 )

- Structure : Bromine (2-position), methoxy (4-position), methyl (5-position).

- Key Differences : Bromine at position 2 creates a meta-directing effect, unlike the para-directing bromine in the target compound.

Functional Group Variations

Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4, Similarity: 0.75 ) Structure: Ester group at position 1, amino at position 4, bromine at 5, methoxy at 2. Key Differences: The ester group increases hydrophilicity, while the target compound’s benzyl group enhances lipophilicity.

4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7 )

- Structure : Fluorine (5-position), bromine (4-position), methyl (2-position).

- Key Differences : Fluorine’s electronegativity reduces electron density more sharply than methoxy, affecting nucleophilic aromatic substitution rates.

Nitrogen-Modified Derivatives

N-Benzyl-4-bromo-2-(3-methyl-1H-pyrazol-5-yl)aniline (Synthesized via LiOtBu in dioxane at 120°C ) Structure: Pyrazole ring at position 2 instead of methoxy and methyl.

Data Tables

Table 1: Structural and Physical Properties Comparison

*Predicted using fragment-based methods.

Key Research Findings

Positional Isomerism: Swapping methoxy and methyl groups (e.g., 5-bromo-4-methoxy-2-methylaniline vs. target compound) significantly alters electronic effects. The target’s 2-methoxy group is ortho to the amino group, enhancing steric hindrance and reducing nucleophilicity .

Benzyl Group Impact: The benzyl group in the target compound increases lipophilicity (LogP ~3.8 vs. ~2.1–2.3 in non-benzylated analogs), improving membrane permeability in drug design .

Halogen Effects : Bromine at position 5 (target) vs. position 4 (4-bromo-5-fluoro-2-methylaniline) directs electrophilic substitution to different ring positions, affecting downstream reactivity .

Actividad Biológica

N-benzyl-5-bromo-2-methoxy-4-methylaniline is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and relevant research findings.

Chemical Structure and Properties

N-benzyl-5-bromo-2-methoxy-4-methylaniline is characterized by the following structural features:

- Bromine Substitution : The presence of a bromine atom at the 5-position enhances its reactivity and potential biological activity.

- Methoxy Groups : The methoxy groups at the 2 and 4 positions contribute to its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to N-benzyl-5-bromo-2-methoxy-4-methylaniline act primarily as antitumor agents through the following mechanisms:

- Inhibition of Tubulin Polymerization : Studies have shown that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This effect is primarily due to their binding at the colchicine site on tubulin, which interferes with normal mitotic processes .

- Induction of Apoptosis : The disruption of microtubules triggers apoptotic pathways in cancer cells. For instance, certain derivatives have been observed to induce significant apoptotic cell death in human tumor cell lines such as HeLa and MCF7 .

- Autophagy Activation : In addition to apoptosis, these compounds can also promote autophagy, a cellular process that can lead to cell death under stress conditions .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of N-benzyl-5-bromo-2-methoxy-4-methylaniline and related compounds against various cancer cell lines. The following table summarizes key findings from these studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-benzyl-5-bromo-2-methoxy-4-methylaniline | HeLa | <1 | Tubulin inhibition, apoptosis |

| N-benzyl-N-(4-bromo-3,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide | MCF7 | <0.1 | Tubulin polymerization disruption |

| N-benzyl-N-(2-bromo-3,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide | HT-29 | <0.5 | Cell cycle arrest |

Case Study 1: Antitumor Activity

In a study published in Molecules, researchers synthesized a series of compounds including N-benzyl-5-bromo-2-methoxy-4-methylaniline and evaluated their cytotoxicity against several human tumor cell lines. The results indicated that these compounds exhibited sub-micromolar cytotoxicity against HeLa and HT-29 cells, with particular effectiveness noted against MCF7 cells .

Case Study 2: Mechanistic Insights

Another study focused on the cellular mechanisms underlying the antitumor effects of these compounds. It was found that treatment with N-benzyl derivatives led to significant disruption of microtubule networks and subsequent cell cycle arrest at G2/M phase, followed by apoptosis. Flow cytometry analysis confirmed these findings by showing increased sub-G1 populations indicative of apoptotic cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.